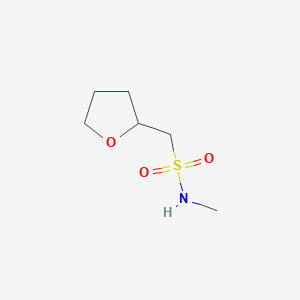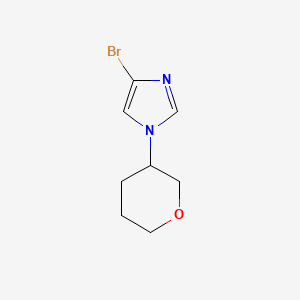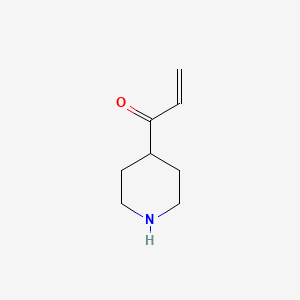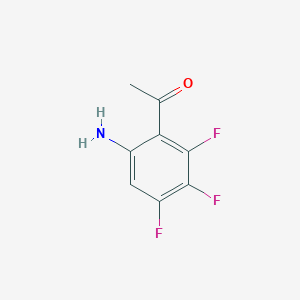
3-bromophenyl N-(chlorosulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromophenyl N-(chlorosulfonyl)carbamate is an organic compound characterized by the presence of a bromine atom on a phenyl ring, a chlorosulfonyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromophenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 3-bromophenol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-bromophenol+chlorosulfonyl isocyanate→3-bromophenyl N-(chlorosulfonyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Amidation Reactions: The carbamate group can participate in amidation reactions, especially under photo-induced conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Amidation Reactions: Reagents such as quinoxalin-2-ones and conditions involving photo-induced processes are used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Amidation Reactions:
Scientific Research Applications
3-bromophenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-bromophenyl N-(chlorosulfonyl)carbamate involves its ability to participate in chemical reactions through its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carbamate moiety can interact with biological targets, potentially modulating their activity through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-bromophenyl N-(chlorosulfonyl)carbamate
- 3-bromophenyl N-(sulfonyl)carbamate
- 3-chlorophenyl N-(chlorosulfonyl)carbamate
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with various targets .
Properties
Molecular Formula |
C7H5BrClNO4S |
|---|---|
Molecular Weight |
314.54 g/mol |
IUPAC Name |
(3-bromophenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H5BrClNO4S/c8-5-2-1-3-6(4-5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |
InChI Key |
DVGMRWVIRFFXJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)





